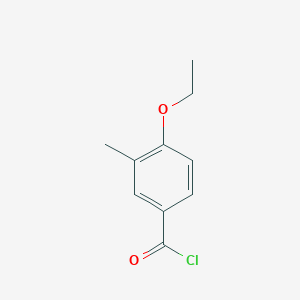

4-Ethoxy-3-methylbenzoyl chloride

Description

Properties

IUPAC Name |

4-ethoxy-3-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXBJCJWOWCSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664853 | |

| Record name | 4-Ethoxy-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91900-26-4 | |

| Record name | 4-Ethoxy-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-methylbenzoyl chloride: Synthesis, Reactivity, and Applications

Abstract

4-Ethoxy-3-methylbenzoyl chloride is a specialized acyl chloride, a class of organic compounds renowned for their utility as reactive intermediates in chemical synthesis. While specific, large-scale applications of this particular molecule are not extensively documented in public literature, its structural features—a substituted benzoyl chloride backbone—position it as a valuable building block in the fields of pharmaceutical development, agrochemical synthesis, and materials science. This guide provides a comprehensive overview of its synthesis, core chemical reactivity, and potential applications, drawing authoritative parallels from structurally similar and well-documented benzoyl chloride derivatives. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage such intermediates in the creation of novel and complex molecules.

Table of Contents

-

Introduction to 4-Ethoxy-3-methylbenzoyl chloride

-

Synthesis and Manufacturing Pathway

-

Core Reactivity and Mechanistic Insights

-

Applications in Synthesis 4.1. Pharmaceutical Intermediates 4.2. Agrochemical Synthesis 4.3. Dyes, Pigments, and Polymers

-

Experimental Protocols 5.1. Synthesis of 4-Ethoxy-3-methylbenzoyl chloride 5.2. Application: Synthesis of a Model Amide

-

Safety, Handling, and Storage

-

References

Introduction to 4-Ethoxy-3-methylbenzoyl chloride

4-Ethoxy-3-methylbenzoyl chloride (C₁₀H₁₁ClO₂) is an aromatic acyl chloride. The molecule's reactivity is centered on the highly electrophilic carbonyl carbon of the acyl chloride group (-COCl). The benzene ring is substituted with an ethoxy (-OCH₂CH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position. These substituents play a crucial role in modulating the reactivity of the acyl chloride and influencing the properties of downstream products.

The ethoxy and methyl groups are both electron-donating. The ethoxy group exerts a strong positive mesomeric effect (+M) and a weaker negative inductive effect (-I), leading to an overall donation of electron density to the aromatic ring. This can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, thereby moderating its reactivity. This nuanced reactivity makes it a potentially selective acylating agent in complex syntheses.

Table 1: Physicochemical Properties of Related Benzoyl Chlorides

| Property | 4-Ethoxybenzoyl chloride | 4-Methoxybenzoyl chloride | Benzoyl Chloride |

| CAS Number | 16331-46-7 | 100-07-2 | 98-88-4 |

| Molecular Formula | C₉H₉ClO₂ | C₈H₇ClO₂ | C₇H₅ClO |

| Molecular Weight | 184.62 g/mol | 170.59 g/mol | 140.57 g/mol |

| Boiling Point | 142-145 °C @ 20 mmHg | 262-263 °C @ 760 mmHg | 197.2 °C @ 760 mmHg |

| Appearance | Solid | Amber crystalline solid | Colorless liquid |

Synthesis and Manufacturing Pathway

Substituted benzoyl chlorides are most commonly synthesized from their corresponding benzoic acids. The process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Standard chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The synthesis of 4-Ethoxy-3-methylbenzoyl chloride would thus proceed from 4-ethoxy-3-methylbenzoic acid. The reaction with thionyl chloride is often favored on an industrial scale due to its cost-effectiveness, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction.

Caption: Synthesis pathway for 4-Ethoxy-3-methylbenzoyl chloride.

Core Reactivity and Mechanistic Insights

The primary utility of 4-Ethoxy-3-methylbenzoyl chloride stems from its function as a potent acylating agent . It readily participates in nucleophilic acyl substitution reactions, where a nucleophile (such as an alcohol or amine) attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group.

Key reactions include:

-

Esterification: Reaction with alcohols yields the corresponding esters. This reaction is fundamental in the synthesis of fragrances, plasticizers, and pharmaceutical prodrugs.

-

Amidation: Reaction with primary or secondary amines forms amides. The amide bond is a cornerstone of peptide chemistry and is present in a vast number of active pharmaceutical ingredients (APIs).

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form substituted benzophenones, which are common moieties in UV stabilizers and drug molecules.

The general mechanism involves the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl double bond and form the final acylated product.

Caption: Core reactivity of 4-Ethoxy-3-methylbenzoyl chloride.

Applications in Synthesis

As a versatile intermediate, 4-Ethoxy-3-methylbenzoyl chloride is a building block for synthesizing more complex molecules across various industries.

4.1. Pharmaceutical Intermediates

The benzoyl moiety is a common feature in many pharmaceuticals. Substituted benzoyl chlorides are crucial for introducing this group, often forming a key ester or amide linkage within the final API. For example, structurally related 4-methoxybenzoyl chloride is used in the synthesis of anti-cancer agents and other fine chemical intermediates. The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) class of compounds, for instance, has been identified as potent microtubule inhibitors with anti-cancer properties. The 4-ethoxy-3-methylbenzoyl group could be used to synthesize analogs of such compounds, potentially modifying their solubility, metabolic stability, or target affinity.

4.2. Agrochemical Synthesis

Benzoyl chloride derivatives are foundational in the production of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the aromatic ring is critical for tuning the biological activity and selectivity of the final product. 4-Ethoxy-3-methylbenzoyl chloride can be used to create novel active ingredients in this sector.

4.3. Dyes, Pigments, and Polymers

The reaction of benzoyl chlorides with aromatic amines or hydroxyl-containing compounds can produce dyes and pigments. Furthermore, they are used to introduce benzoyl groups into polymers, acting as terminators or modifiers to impart specific properties like UV stability or thermal resistance.

Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

5.1. Synthesis of 4-Ethoxy-3-methylbenzoyl chloride

This protocol is a representative procedure based on standard methods for converting benzoic acids to benzoyl chlorides.

-

Materials:

-

4-ethoxy-3-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-dimethylformamide (DMF) (catalytic, ~1 drop)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 4-ethoxy-3-methylbenzoic acid and anhydrous toluene.

-

Add a catalytic drop of DMF to the suspension.

-

Slowly add thionyl chloride to the stirred mixture at room temperature. The reaction will evolve HCl and SO₂ gas.

-

Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is 4-Ethoxy-3-methylbenzoyl chloride, which can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

-

5.2. Application: Synthesis of a Model Amide (N-benzyl-4-ethoxy-3-methylbenzamide)

This protocol demonstrates the use of the synthesized acyl chloride in a standard amidation reaction.

-

Materials:

-

4-Ethoxy-3-methylbenzoyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) or pyridine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

Dissolve benzylamine and triethylamine in anhydrous DCM in a flask and cool the solution in an ice bath.

-

Dissolve the crude 4-Ethoxy-3-methylbenzoyl chloride in a separate portion of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield pure N-benzyl-4-ethoxy-3-methylbenzamide.

-

Safety, Handling, and Storage

4-Ethoxy-3-methylbenzoyl chloride, like other acyl chlorides, must be handled with care.

-

Hazards: It is expected to be corrosive and lachrymatory. It will cause severe skin burns and eye damage. It is moisture-sensitive and will react violently with water, releasing corrosive HCl gas.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and incompatible materials like bases and alcohols.

Conclusion

While 4-Ethoxy-3-methylbenzoyl chloride may not be a widely commercialized chemical, its value as a synthetic intermediate is clear. Based on the well-established chemistry of analogous benzoyl chlorides, it serves as a potent and versatile acylating agent. Its specific substitution pattern offers a unique building block for medicinal chemists, agrochemical researchers, and material scientists to construct novel molecules with tailored properties. Understanding its synthesis, reactivity, and safe handling is paramount for any research professional looking to incorporate this or similar reactive intermediates into their synthetic workflows.

References

-

Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Online] Available at: [Link]

- O'Hair, R. A. J., & Androutsopoulos, N. K. (2000).

4-Ethoxy-3-methylbenzoyl chloride synthesis from 4-ethoxy-3-methylbenzoic acid

Executive Summary

This technical guide details the synthesis of 4-ethoxy-3-methylbenzoyl chloride (CAS: 91900-26-4) from its carboxylic acid precursor, 4-ethoxy-3-methylbenzoic acid .[1] This transformation is a fundamental activation step in the synthesis of pharmacologically active amides and esters, particularly in the development of ion channel modulators and flavoring agents.[1]

The protocol prioritizes the Thionyl Chloride (

Reaction Scheme & Logic

The synthesis proceeds via nucleophilic acyl substitution.[1] The presence of the electron-donating ethoxy group at the para position and the methyl group at the meta position deactivates the carbonyl carbon slightly relative to unsubstituted benzoic acid, making the catalytic role of DMF critical for efficient conversion at moderate temperatures.[1]

Reaction Pathway Visualization[1]

Figure 1: Reaction pathway for the chlorination of 4-ethoxy-3-methylbenzoic acid.

Mechanistic Insight: The Role of DMF

Understanding the mechanism is vital for troubleshooting.[1] DMF acts not merely as a solvent but as a nucleophilic catalyst .[1]

-

Activation: DMF reacts with

to form the electrophilic Vilsmeier-Haack type chloroiminium intermediate . -

Substitution: The carboxylic acid attacks this highly reactive species, forming an activated acyl chloride-DMF complex.[1]

-

Regeneration: Chloride ion attacks the carbonyl, releasing the acid chloride and regenerating DMF.[1]

Why this matters: Without DMF, the reaction requires higher temperatures (refluxing neat

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[1] All operations must be performed in a functioning fume hood.[1] A gas scrubber (NaOH trap) is required to neutralize evolved

Reagents & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 4-Ethoxy-3-methylbenzoic acid | 180.20 | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 118.97 | 1.5 – 3.0 | Reagent & Solvent* |

| DMF (Anhydrous) | 73.09 | 0.05 (cat.)[1] | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent vol.[1] | Optional Solvent |

| Toluene | 92.14 | Solvent vol.[1] | Azeotropic Solvent |

*Note:

Step-by-Step Procedure

-

Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite) or nitrogen inlet. Connect the top of the condenser to a gas trap containing 10% NaOH solution.[1]

-

Charging: Add 4-ethoxy-3-methylbenzoic acid (10.0 g, 55.5 mmol) to the flask.

-

Solvent/Reagent Addition:

-

Catalysis: Add 2–3 drops of anhydrous DMF . Gas evolution (HCl/SO2) should become visible immediately.[1]

-

Reaction:

-

Heat the mixture to 60–70°C (oil bath temperature).

-

Stir for 2–3 hours . The suspension should become a clear homogeneous solution, indicating the consumption of the starting acid.[1]

-

-

Monitoring: Aliquot a small sample, quench with dry methanol, and analyze by TLC or HPLC (looking for the methyl ester derivative). The acid chloride itself is too unstable for direct standard chromatography.[1]

-

Work-up:

-

Once complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove excess

and solvent.[1] -

Crucial Step: Add fresh anhydrous toluene (20 mL) and re-evaporate. Repeat this "chasing" step twice. This ensures complete removal of trace

and

-

-

Isolation: The resulting residue is 4-ethoxy-3-methylbenzoyl chloride , typically a pale yellow oil or low-melting solid.[1] It is sufficiently pure (>95%) for most downstream applications.[1]

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Reaction (Solids persist) | Inactive catalyst or old | Add fresh DMF (anhydrous). Ensure |

| Dark/Black Reaction Mixture | Decomposition of ethoxy group.[1] | Temperature too high (>90°C).[1] Reduce temp. Ensure DMF is minimal (catalytic only). |

| Product Hydrolyzes Rapidly | Moisture ingress.[1] | Use strictly anhydrous glassware.[1] Store product under |

| "Sticky" Solid upon Evaporation | Residual DMF or oligomers.[1] | Wash residue with cold hexane (if product crystallizes) or distill (high vac) if liquid.[1] |

Characterization

Since the acid chloride is moisture-sensitive, it is often characterized by immediate conversion to a stable derivative (e.g., methyl ester) or by IR/NMR in anhydrous deuterated solvents (

-

Physical State: Pale yellow liquid or low-melting solid.[1]

-

IR Spectrum: Strong carbonyl stretch at ~1775 cm⁻¹ (characteristic of acyl chlorides), distinct from the carboxylic acid (~1680 cm⁻¹).[1]

-

¹H NMR (

, 400 MHz):

References

-

Tachdjian, C., et al. (2005).[1][4] Flavoring agents and savory or sweet flavor enhancers.[1][4][5] U.S. Patent Application 2005/0084506A1.[1] (Describes the synthesis of the parent acid and coupling conditions). Retrieved from

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Foundational reference for Nucleophilic Acyl Substitution mechanism).

-

Common Organic Chemistry. (2023). Thionyl Chloride Reaction Conditions. Retrieved from [Link]

Sources

- 1. 874-60-2|4-Methylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Ethoxy-3-methylbenzoyl chloride CAS number and structure

Part 1: Executive Summary

4-Ethoxy-3-methylbenzoyl chloride (CAS 91900-26-4 ) is a specialized acyl chloride intermediate used primarily in the synthesis of pharmaceutical pharmacophores and agrochemical actives. Characterized by its high electrophilicity, it serves as a critical "warhead" for introducing the 4-ethoxy-3-methylphenyl moiety into complex scaffolds via nucleophilic acyl substitution.

This guide moves beyond basic catalog data to provide a self-validating synthesis protocol, mechanistic insights, and handling standards required for high-integrity research environments.

Part 2: Chemical Identity & Structural Analysis

The molecule features a benzoyl chloride core substituted with an electron-donating ethoxy group at the para position and a methyl group at the meta position. This substitution pattern balances reactivity: the electron-donating effects of the ethoxy and methyl groups slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, making it more selective but still highly reactive toward nucleophiles.

Table 1: Physicochemical Profile[1][2]

| Parameter | Data |

| Chemical Name | 4-Ethoxy-3-methylbenzoyl chloride |

| CAS Number | 91900-26-4 |

| PubChem CID | 45081788 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Liquid (at room temp) or low-melting solid; typically clear to pale yellow. |

| Boiling Point | ~145 °C (at reduced pressure, predicted) |

| SMILES | CCOc1ccc(C(=O)Cl)cc1C |

| InChI Key | XLWQUESMILVIPR-UHFFFAOYSA-N (Analogous base structure) |

| Reactivity Class | Acyl Halide / Electrophile |

Part 3: Synthesis & Manufacturing Protocol

Commercial availability of this specific acid chloride can be sporadic. Consequently, it is frequently synthesized in situ or on-demand from its stable precursor, 4-ethoxy-3-methylbenzoic acid (CAS 92315-60-1) .

Protocol: Chlorination via Thionyl Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> )[3][4]

Objective: Convert 4-ethoxy-3-methylbenzoic acid to 4-ethoxy-3-methylbenzoyl chloride with >98% conversion.

Reagents:

-

Precursor: 4-Ethoxy-3-methylbenzoic acid (1.0 equiv).

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv). High purity required. -

Catalyst: DMF (N,N-Dimethylformamide) (0.01 equiv / 1-2 drops). Critical for forming the Vilsmeier-Haack intermediate to accelerate reaction.

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous). Note: Can be run neat if temperature control is precise.

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

line) to exclude atmospheric moisture. -

Charging: Charge the flask with 4-ethoxy-3-methylbenzoic acid and anhydrous solvent (if using).

-

Activation: Add the catalytic amount of DMF.

-

Addition: Add Thionyl Chloride dropwise via an addition funnel at room temperature. Caution: Gas evolution (

, -

Reaction: Heat the mixture to reflux (approx. 75-80°C for toluene, or 40°C for DCM) for 2–3 hours.

-

Endpoint Check: Monitor by TLC (convert an aliquot to methyl ester with methanol) or by cessation of gas evolution.

-

-

Work-up:

-

Remove the solvent and excess

under reduced pressure (rotary evaporator). -

Azeotropic Drying: Add anhydrous toluene and re-evaporate to ensure complete removal of acidic traces.

-

-

Isolation: The resulting oil is the crude acid chloride. For high-purity applications, purify via vacuum distillation.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle involving DMF and the subsequent nucleophilic acyl substitution.

Figure 1: DMF-catalyzed conversion of carboxylic acid to acid chloride using Thionyl Chloride.

Part 5: Applications in Drug Discovery

This molecule serves as a versatile building block. Its primary utility lies in its ability to derivatize amines and alcohols, creating libraries of benzamides and benzoate esters .

Key Reaction Pathways

-

Amide Coupling (Schotten-Baumann conditions):

-

Reaction: Acid Chloride + Primary/Secondary Amine + Base (

or Pyridine) -

Utility: Synthesis of ion channel modulators and GPCR ligands where the 4-ethoxy-3-methyl motif provides specific hydrophobic interactions.

-

-

Esterification:

-

Reaction: Acid Chloride + Alcohol + Base

Ester . -

Utility: Prodrug synthesis or creating flavor/fragrance compounds.

-

-

Friedel-Crafts Acylation:

-

Reaction: Acid Chloride + Aromatic Ring +

-

Utility: Synthesis of benzophenone derivatives.[1]

-

Figure 2: Divergent synthesis pathways utilizing the acid chloride core.

Part 6: Handling, Safety & Stability

Hazard Classification: Corrosive (Skin Corr.[2] 1B), Lachrymator.

-

Moisture Sensitivity:

-

Hydrolyzes rapidly upon contact with water or humid air to revert to the parent acid and hydrochloric acid (

). -

Storage: Store under inert atmosphere (

or Argon) in a tightly sealed container, preferably at 2–8°C.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: Work strictly in a fume hood. Acid chlorides release

gas. -

Skin/Eye: Nitrile gloves (double gloving recommended) and chemical splash goggles.

-

-

Quenching/Disposal:

-

Do not pour directly into water drains. Quench slowly by adding to a stirred solution of dilute sodium bicarbonate (

) or sodium hydroxide (

-

References

-

Sigma-Aldrich. 4-Ethoxy-3-methylbenzoyl chloride Product Data (CAS 91900-26-4).[3] Retrieved from

-

PubChem. Compound Summary for CID 45081788 (4-Ethoxy-3-methylbenzoyl chloride). National Library of Medicine. Retrieved from

-

GuideChem. Supplier and CAS Database for 4-Ethoxy-3-methylbenzoyl chloride. Retrieved from

-

Organic Syntheses. General Procedures for Acid Chloride Synthesis using Thionyl Chloride. Org.[4] Synth. Coll. Vol. 4, p. 715. Retrieved from

-

Google Patents. Synthesis of 4-ethoxy-3-methylbenzoic acid derivatives (US 2005/0084506A1). Retrieved from

Sources

IUPAC nomenclature for 4-Ethoxy-3-methylbenzoyl chloride

Executive Summary

4-Ethoxy-3-methylbenzoyl chloride is a specialized acyl halide intermediate used primarily in the synthesis of heterocycles and pharmaceutical scaffolds. As an activated derivative of 4-ethoxy-3-methylbenzoic acid (CAS 92315-60-1), it serves as a critical electrophile in Friedel-Crafts acylations and nucleophilic substitutions. This guide provides a definitive breakdown of its IUPAC nomenclature, a robust synthetic protocol for its generation, and a self-validating quality control system based on spectroscopic shifts.

Part 1: Structural Anatomy & IUPAC Nomenclature

The naming of this compound is not arbitrary; it follows a strict hierarchy defined by the IUPAC Blue Book (P-65.5). The nomenclature is derived by identifying the principal functional group and the parent structure.

Nomenclature Logic

-

Principal Functional Group: The acyl chloride (

) takes precedence over the ether (ethoxy) and alkyl (methyl) groups. This dictates the suffix -oyl chloride . -

Parent Structure: The benzene ring attached to the acyl chloride is named benzoyl chloride .

-

Numbering: The carbon atom of the benzene ring attached to the carbonyl group is designated as C1 .

-

Substituents:

-

Ethoxy (

): Located at position 4. -

Methyl (

): Located at position 3.[1]

-

-

Alphabetization: Substituents are listed alphabetically (Ethoxy before Methyl), not by position number.

Final IUPAC Name: 4-Ethoxy-3-methylbenzoyl chloride

Nomenclature Decision Tree (Visualization)

Figure 1: Logical hierarchy for deriving the IUPAC name according to P-65 priority rules.

Part 2: Chemoinformatics & Physical Properties

The following data establishes the chemical identity of the compound and its stable precursor.

| Property | Data | Notes |

| IUPAC Name | 4-Ethoxy-3-methylbenzoyl chloride | Preferred Name |

| Molecular Formula | ||

| Molecular Weight | 198.65 g/mol | |

| Physical State | Low-melting solid or oil | Moisture sensitive (hydrolyzes to acid) |

| Boiling Point | ~145–150 °C (at 15 mmHg) | Predicted based on analogs [1] |

| Precursor CAS | 92315-60-1 | (4-Ethoxy-3-methylbenzoic acid) |

| SMILES | CCOc1c(C)cc(C(Cl)=O)cc1 |

Part 3: Synthetic Pathways & Reactivity[5]

As an Application Scientist, I recommend generating this acid chloride in situ or immediately prior to use due to its hydrolytic instability. The most robust method utilizes Thionyl Chloride (

The "Catalytic DMF" Protocol

Why this works: Simple reflux with thionyl chloride can be slow. Adding catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than

Reagents:

-

Precursor: 4-Ethoxy-3-methylbenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (1.5 – 2.0 eq)

-

Catalyst: DMF (1–2 drops, or 0.05 eq)

-

Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is also common).

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or nitrogen line. -

Charge: Add 4-ethoxy-3-methylbenzoic acid and dry toluene (approx. 5 mL per gram of acid).

-

Activation: Add Thionyl Chloride dropwise.

-

Catalysis: Add 1 drop of anhydrous DMF. Caution: Gas evolution (

and -

Reflux: Heat the mixture to 75–80 °C for 2–3 hours. The suspension should become a clear solution, indicating consumption of the starting acid.

-

Isolation: Remove the solvent and excess

under reduced pressure (rotary evaporator). -

Chase: Add a small portion of dry toluene and re-evaporate to azeotrope off trace thionyl chloride.

Reaction Mechanism Visualization

Figure 2: Conversion of the carboxylic acid to the acid chloride via nucleophilic acyl substitution.

Part 4: Quality Control (Self-Validating System)

In drug development, verifying the integrity of an intermediate is non-negotiable. Use the following spectroscopic shifts to confirm the transformation from Acid

Infrared Spectroscopy (IR) – The "Quick Check"

This is the fastest method to verify reaction completion.

-

Starting Material (Acid): Broad O-H stretch (

) and Carbonyl C=O stretch at -

Product (Chloride): Disappearance of O-H stretch. Shift of Carbonyl C=O to

.-

Note: The electron-donating ethoxy group may slightly lower this frequency compared to unsubstituted benzoyl chloride, but it will remain significantly higher than the acid.

-

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton Environment | Multiplicity | Approx.[2] Shift ( | Diagnostic Value |

| Aromatic (H2, H6) | Doublet/Multiplet | 7.8 – 8.0 | Deshielded by COCl group. |

| Aromatic (H5) | Doublet | ~6.8 – 6.9 | Shielded by Ortho-Ethoxy group. |

| Ethoxy (-OCH2-) | Quartet | 4.1 | Characteristic of ethyl ether. |

| Methyl (Ar-CH3) | Singlet | 2.2 – 2.3 | Confirms the methyl substituent. |

| Ethoxy (-CH3) | Triplet | 1.4 – 1.5 | Coupled to methylene. |

Go/No-Go Decision:

-

GO: Distinct quartet at 4.1 ppm; absence of broad singlet at >10 ppm (carboxylic acid proton).

-

NO-GO: Presence of broad peak >10 ppm indicates incomplete conversion.

References

-

NIST Chemistry WebBook. 4-Ethoxybenzoyl chloride (Analogous properties). National Institute of Standards and Technology.[3] Link

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-65.5.1 (Acyl Halides). Link

-

PubChem. 4-Ethoxy-3-methylbenzoic acid (Precursor Data). National Library of Medicine. Link

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics). Link

Sources

An In-depth Technical Guide to 4-Ethoxy-3-methylbenzoyl Chloride for Advanced Research

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethoxy-3-methylbenzoyl chloride, a substituted aromatic acyl chloride of significant interest in medicinal chemistry and organic synthesis. This guide delineates its core chemical properties, outlines a detailed synthesis protocol, and explores its reactivity and potential applications in the development of novel therapeutics.

Core Molecular Attributes

4-Ethoxy-3-methylbenzoyl chloride is a bifunctional organic molecule featuring a reactive acyl chloride group, an ethoxy substituent at the para-position, and a methyl group at the meta-position of the benzene ring. These substitutions modulate the electronic properties and steric hindrance of the benzoyl chloride core, influencing its reactivity and making it a valuable building block for targeted molecular design.

Molecular Formula and Weight

The chemical structure of 4-Ethoxy-3-methylbenzoyl chloride dictates its fundamental properties. The molecular formula is determined by the constituent atoms: a benzene ring (C6), a carbonyl chloride group (COCl), an ethoxy group (OC2H5), and a methyl group (CH3).

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.64 g/mol |

| CAS Number | Not explicitly found; further database verification recommended. |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Synthesis of 4-Ethoxy-3-methylbenzoyl Chloride: A Validated Protocol

The synthesis of substituted benzoyl chlorides, such as 4-Ethoxy-3-methylbenzoyl chloride, is a cornerstone of organic synthesis, providing a gateway to a multitude of more complex molecules. The most common and reliable method involves the chlorination of the corresponding carboxylic acid.

Causality in Experimental Design

The conversion of a carboxylic acid to an acyl chloride is a critical activation step, as the hydroxyl group of the carboxylic acid is a poor leaving group. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are employed to replace the hydroxyl group with a chlorine atom, which is an excellent leaving group, thereby rendering the carbonyl carbon highly susceptible to nucleophilic attack. The choice of chlorinating agent and reaction conditions is paramount for achieving high yield and purity. Thionyl chloride is often favored for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1]

Experimental Protocol: Chlorination of 4-Ethoxy-3-methylbenzoic Acid

This protocol describes a robust method for the preparation of 4-Ethoxy-3-methylbenzoyl chloride from its carboxylic acid precursor.

Materials:

-

4-Ethoxy-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 4-Ethoxy-3-methylbenzoic acid and anhydrous toluene.

-

Addition of Reagents: To this suspension, add a catalytic amount of anhydrous DMF. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.

-

Reaction Progression: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and co-evaporated. The resulting crude 4-Ethoxy-3-methylbenzoyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Self-Validating System: The successful synthesis of the acyl chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber in the IR spectrum. Further characterization by ¹H and ¹³C NMR spectroscopy will confirm the structure.

Synthesis Workflow Diagram

Caption: Synthesis of 4-Ethoxy-3-methylbenzoyl chloride.

Chemical Reactivity and Mechanistic Insights

Benzoyl chlorides are highly reactive acylating agents, and their reactivity is influenced by the electronic nature of the substituents on the aromatic ring.[2] The ethoxy group at the 4-position is an electron-donating group through resonance (+M effect), which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the methyl group at the 3-position has a weak electron-donating inductive effect (+I effect). The overall reactivity is a balance of these electronic effects.

Nucleophilic Acyl Substitution

The primary reaction of 4-Ethoxy-3-methylbenzoyl chloride is nucleophilic acyl substitution.[2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms. Nucleophiles readily attack this carbon, leading to the displacement of the chloride ion.

Common Reactions:

-

Hydrolysis: Reacts with water to form 4-Ethoxy-3-methylbenzoic acid. This reaction is often vigorous, necessitating handling in anhydrous conditions.[2]

-

Alcoholysis: Reacts with alcohols to form the corresponding esters.

-

Aminolysis: Reacts with primary and secondary amines to yield amides.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate other aromatic compounds to form substituted ketones.[2]

Reactivity Pathway Diagram

Caption: Reactivity of 4-Ethoxy-3-methylbenzoyl chloride.

Applications in Drug Discovery and Development

Substituted benzoyl chlorides are pivotal intermediates in the pharmaceutical industry.[3][4] The benzoyl moiety is a common scaffold in a wide range of therapeutic agents. The specific substitution pattern of 4-Ethoxy-3-methylbenzoyl chloride allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Applications:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It can be used in the synthesis of various drugs, including anti-inflammatory agents, antihistamines, and local anesthetics.[3]

-

Derivatization for Analysis: Benzoyl chloride and its derivatives are used to derivatize polar small molecules in biological samples, improving their chromatographic retention and mass spectrometric detection in metabolomics studies.[5]

-

Scaffold for Combinatorial Chemistry: Its reactivity makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery.

References

-

Gleave, J. T., Hughes, E. D., & Ingold, C. K. (1935). 451. The mechanism of substitution at a carbon atom. Part IV. The mechanism of the interaction of benzoyl chloride with hydroxylic substances. Journal of the Chemical Society (Resumed), 236-243. [Link]

-

Bentley, T. W., & Jones, R. O. (1993). Solvolyses of benzoyl chlorides in weakly nucleophilic media. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]

-

Paladin, A., & Ley, S. V. (2016). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Chemistry–A European Journal, 22(42), 14812-14816. [Link]

-

Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 798-805. [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 4. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. chromatographyonline.com [chromatographyonline.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Reactivity Profile of 4-Ethoxy-3-methylbenzoyl Chloride

Prepared by: Gemini, Senior Application Scientist

4-Ethoxy-3-methylbenzoyl chloride is a specialized acylating agent whose utility in organic synthesis, particularly in the realms of medicinal chemistry and materials science, is dictated by the nuanced electronic and steric properties of its substituted aromatic ring. As an acyl chloride, it belongs to the most reactive class of carboxylic acid derivatives, enabling a wide array of transformations.[1] The presence of the 4-ethoxy and 3-methyl groups, however, modulates this inherent reactivity, offering a distinct profile compared to simpler analogs like benzoyl chloride. This guide provides an in-depth analysis of its reactivity, supported by mechanistic insights and practical experimental protocols, to empower researchers in leveraging this compound for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectral properties is fundamental to its effective use. The key characteristics of 4-Ethoxy-3-methylbenzoyl chloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-ethoxy-3-methylbenzoyl chloride | PubChem[2] |

| CAS Number | 188981-22-8 | N/A |

| Molecular Formula | C₁₀H₁₁ClO₂ | N/A |

| Molecular Weight | 200.65 g/mol | N/A |

| Appearance | (Expected) Colorless to light-yellow liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available; vacuum distillation recommended for purification | Inferred from[3] |

| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene) | Inferred from[4] |

| InChIKey | N/A | N/A |

Note: Experimental data for this specific compound is not widely published. Properties are inferred from structurally similar compounds like 4-ethoxybenzoyl chloride. Researchers should verify properties on receipt.

Spectroscopic Data: While a specific public database entry for the complete spectra of 4-Ethoxy-3-methylbenzoyl chloride is sparse, the expected characteristic signals are:

-

IR Spectroscopy: A strong C=O stretching band around 1770-1800 cm⁻¹, characteristic of an aromatic acyl chloride.

-

¹H NMR Spectroscopy: Distinct signals corresponding to the aromatic protons, the ethoxy group (-O-CH₂-CH₃), and the methyl group (-CH₃). The aromatic signals will show splitting patterns influenced by their ortho, meta, and para relationships.

-

¹³C NMR Spectroscopy: A carbonyl carbon signal in the range of 165-170 ppm, along with signals for the aromatic, ethoxy, and methyl carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with a characteristic M+2 peak due to the ³⁷Cl isotope.

Core Reactivity Principles: A Tale of Two Substituents

The reactivity of 4-Ethoxy-3-methylbenzoyl chloride in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the combined electronic effects of the para-ethoxy and meta-methyl substituents.

Electronic Effects:

-

4-Ethoxy Group (+R > -I): The oxygen atom of the ethoxy group exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic ring. This effect is most pronounced at the ortho and para positions. Being para to the carbonyl group, the ethoxy group significantly increases electron density at the carbonyl carbon's point of attachment, thereby reducing its electrophilicity. This makes the compound less reactive than unsubstituted benzoyl chloride.

-

3-Methyl Group (+I): The methyl group, positioned meta to the carbonyl, exerts a weak, electron-donating inductive effect (+I). Its influence on the carbonyl carbon's electrophilicity is minimal compared to the powerful resonance effect of the ethoxy group.

The net result is a deactivation of the acyl chloride towards nucleophilic attack compared to benzoyl chloride, but it remains a highly reactive species capable of acylating a wide range of nucleophiles under controlled conditions.

Caption: Electronic influence of substituents on reactivity.

Key Synthetic Transformations & Protocols

4-Ethoxy-3-methylbenzoyl chloride is an excellent reagent for introducing the 4-ethoxy-3-methylbenzoyl moiety. The following sections detail common transformations.

Amidation: Synthesis of N-Substituted Amides

The reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable amide bond. This is a cornerstone reaction in the synthesis of pharmaceutical intermediates.[4]

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base is typically added to neutralize the HCl byproduct.[5]

Caption: Generalized workflow for amidation reaction.

Experimental Protocol: Synthesis of N-benzyl-4-ethoxy-3-methylbenzamide

-

Materials:

-

4-Ethoxy-3-methylbenzoyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

-

-

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Reagent Preparation: In the flask, dissolve benzylamine and triethylamine in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve 4-Ethoxy-3-methylbenzoyl chloride in a separate flask of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate of triethylammonium chloride will form.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

-

Safety: The reaction is exothermic and generates HCl. Perform in a fume hood. Wear appropriate PPE, including gloves and safety glasses. 4-Ethoxy-3-methylbenzoyl chloride is corrosive and a lachrymator.[4][6]

Esterification: Synthesis of Aryl Esters

Reaction with alcohols or phenols yields the corresponding esters. These reactions are fundamental in creating building blocks for polymers and active pharmaceutical ingredients.[7][8]

Experimental Protocol: Synthesis of Phenyl 4-ethoxy-3-methylbenzoate

-

Materials:

-

4-Ethoxy-3-methylbenzoyl chloride (1.0 eq)

-

Phenol (1.0 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Setup: In a flame-dried, nitrogen-flushed flask, dissolve phenol in anhydrous THF and pyridine.

-

Cooling: Cool the mixture to 0 °C.

-

Addition: Slowly add a solution of 4-Ethoxy-3-methylbenzoyl chloride in anhydrous THF to the cooled mixture.

-

Reaction: Stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with water, 1M HCl (to remove pyridine), and brine.

-

Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify the residue by flash chromatography.

-

Friedel-Crafts Acylation

As a benzoyl chloride derivative, this compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the acyl group onto another aromatic ring, forming a diaryl ketone. A Lewis acid catalyst (e.g., AlCl₃) is required.

Mechanism: The Lewis acid coordinates to the chloride, making the carbonyl carbon significantly more electrophilic and generating a resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic substrate.

Caption: Key stages of a Friedel-Crafts acylation reaction.

Applications in Drug Development and Materials Science

While specific, marketed applications of 4-Ethoxy-3-methylbenzoyl chloride are not extensively documented, its structural motifs are highly relevant in modern research. Acyl chlorides are key intermediates for creating libraries of amides and esters for high-throughput screening in drug discovery.[9] The 4-alkoxy-benzoyl moiety is present in numerous biologically active molecules, including compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[10][11]

The chlorine atom itself is a crucial component in over 25% of FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical synthesis.[12] This reagent serves as a valuable tool for introducing the 4-ethoxy-3-methylbenzoyl pharmacophore, which can be explored for its potential to modulate target binding and pharmacokinetic properties in novel drug candidates.

Safety and Handling

As a reactive acyl chloride, 4-Ethoxy-3-methylbenzoyl chloride demands careful handling to ensure safety and reagent integrity.

-

General Hazards: Corrosive, causes severe skin burns and eye damage.[2][6][13] It is also a lachrymator (induces tearing).[4]

-

Reactivity Hazards: Reacts violently with water, including atmospheric moisture, to release corrosive HCl gas.[6][14][15] This can cause pressure buildup in sealed containers.[14]

-

Handling:

-

Storage:

-

Incompatible Materials: Water, alcohols, amines, strong bases, and strong oxidizing agents.[6][14][15]

Conclusion

4-Ethoxy-3-methylbenzoyl chloride is a valuable, moderately reactive acylating agent. Its reactivity is primarily controlled by the strong electron-donating resonance from the para-ethoxy group, which makes it less electrophilic than benzoyl chloride but still highly effective for synthesizing amides, esters, and ketones under appropriate conditions. By understanding its electronic profile and adhering to strict safety protocols, researchers can effectively utilize this reagent as a key building block in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. 4-Ethoxybenzoyl Chloride. [Link]

-

PubChemLite. 4-ethoxy-3-methylbenzenesulfonyl chloride (C9H11ClO3S). [Link]

-

Organic Syntheses. Benzoyl chloride, 4-pentyl-. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Royal Society of Chemistry. Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. [Link]

-

PMC (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PrepChem.com. Synthesis of 4-ethoxybenzyl chloride. [Link]

-

NIST. 4-Ethoxybenzoyl chloride - NIST WebBook. [Link]

-

PrepChem.com. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

-

Ludwig-Maximilians-Universität München. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

-

Chemguide. AMINES AS NUCLEOPHILES. [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride w... [Link]

-

PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. [Link]

-

PMC (NIH). 4-Ethoxy-3-methoxybenzaldehyde. [Link]

-

Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 11. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

A Technical Guide to Unlocking the Research Potential of 4-Ethoxy-3-methylbenzoyl Chloride

Abstract

Substituted benzoyl chlorides are foundational pillars in modern organic synthesis, serving as highly versatile intermediates in the creation of complex molecules across pharmaceuticals, agrochemicals, and materials science.[1][2][3] Among these, 4-Ethoxy-3-methylbenzoyl chloride presents a unique scaffold, combining an electron-donating ethoxy group with a weakly activating methyl group. This specific substitution pattern offers a nuanced platform for modulating physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation. This guide provides a comprehensive exploration of the untapped research potential of this compound. We will delve into its core chemistry, propose robust synthetic protocols, and outline promising research trajectories in medicinal chemistry and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block for next-generation discovery.

Foundational Chemistry and Synthesis

A thorough understanding of the synthesis and reactivity of 4-Ethoxy-3-methylbenzoyl chloride is paramount before exploring its application. The molecule's utility stems from the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for a variety of nucleophiles.[4]

Physicochemical Properties

A summary of the key properties of the related compound, 4-ethoxybenzoyl chloride, is provided below. The addition of the 3-methyl group is expected to slightly increase the molecular weight and lipophilicity.

| Property | Value (for 4-Ethoxybenzoyl chloride) | Reference |

| Molecular Formula | C₉H₉ClO₂ | [5] |

| Molecular Weight | 184.62 g/mol | [6] |

| Form | Solid | [6] |

| Boiling Point | 142-145 °C / 20 mmHg | [6][7] |

| Refractive Index | n20/D 1.567 | [6] |

| Key Reactivity | Reacts with water, alcohols, amines, strong bases.[4][8] | [4][8] |

Proposed Synthesis Pathway

The target acyl chloride is most practically prepared from its corresponding carboxylic acid. The synthesis of the precursor, 4-ethoxy-3-methylbenzoic acid, can be envisioned from commercially available starting materials. The following diagram illustrates a plausible and efficient synthetic workflow.

Caption: Proposed workflow for the synthesis of 4-Ethoxy-3-methylbenzoyl chloride.

Potential Research Area I: Medicinal Chemistry and Drug Discovery

The true potential of 4-Ethoxy-3-methylbenzoyl chloride lies in its application as a scaffold for generating novel bioactive molecules. The substitution pattern is particularly interesting: the 4-ethoxy group can act as a hydrogen bond acceptor and influences solubility, while the 3-methyl group can provide a steric handle to probe binding pockets and can block metabolic attack at that position.

Rationale: Why This Scaffold?

-

Privileged Structure: Substituted benzamides and benzoates are common motifs in a vast array of approved drugs.

-

Property Modulation: The ethoxy and methyl groups provide a platform to fine-tune the Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. Reacting the acyl chloride with different nucleophiles allows for rapid diversification.[9]

-

Vector for Exploration: The reactivity of the acyl chloride allows for its conjugation to various pharmacophores, enabling the exploration of new chemical space.

Proposed Research Thrusts

The following diagram outlines key research directions in drug discovery originating from the title compound.

Caption: Overview of potential research avenues in medicinal chemistry.

A. Amide Library Synthesis for High-Throughput Screening (HTS)

The most direct application is the reaction of 4-Ethoxy-3-methylbenzoyl chloride with a diverse set of primary and secondary amines to generate a library of novel amides.

-

Causality: Amide bonds are stable and prevalent in biological systems. By creating a library with varied R-groups from the amine, one can rapidly screen for binders to a specific biological target (e.g., kinases, GPCRs, proteases). The ethoxy-methyl-benzoyl "headgroup" provides a consistent anchor, while the amine "tail" explores the target's binding site. This is a cornerstone of modern lead discovery.

B. Development of Kinase Inhibitors

Many Type I and Type II kinase inhibitors utilize a substituted benzamide core to interact with the hinge region of the ATP binding pocket.

-

Hypothetical Workflow:

-

Core Synthesis: Prepare 4-Ethoxy-3-methylbenzoyl chloride as described.

-

Amidation: Couple the acyl chloride with a known kinase-binding fragment, such as 3-aminopyrazole or 4-aminopyridine, via a standard Schotten-Baumann reaction.

-

Screening: Test the resulting compound against a panel of kinases.

-

SAR Expansion: Synthesize analogs by varying the amine component to optimize potency and selectivity.

-

C. Probing Antiviral Targets

Ester derivatives can serve as prodrugs, improving the bioavailability of a parent molecule. The acyl chloride can be used to cap hydroxyl groups on nucleoside or non-nucleoside analogs to create ester prodrugs that are cleaved by intracellular esterases, releasing the active drug.

Potential Research Area II: Materials Science and Polymer Chemistry

The unique substitution of 4-Ethoxy-3-methylbenzoyl chloride can be leveraged to create novel polymers and functional materials with tailored properties. Benzoyl chloride and its derivatives are known to be useful in the production of resins, plasticizers, and dyes.[3]

A. Synthesis of Novel Aromatic Polyamides and Polyesters

-

Rationale: Aromatic polyamides (aramids) and polyesters are classes of high-performance polymers known for their thermal stability and mechanical strength. The introduction of the ethoxy and asymmetric methyl groups into the polymer backbone disrupts chain packing compared to a simple terephthaloyl chloride.

-

Experimental Insight: This disruption is not necessarily a negative. It is expected to increase the solubility of the resulting polymer in common organic solvents, making it easier to process (e.g., for spin-coating films or casting membranes) while potentially maintaining a high glass transition temperature. The ethoxy group could also be used to fine-tune the refractive index of the material.

-

Proposed Reaction: Interfacial polymerization of 4-Ethoxy-3-methylbenzoyl chloride with a diamine (e.g., p-phenylenediamine) or a bisphenol (e.g., bisphenol A) would be a robust method to generate these new polymers.

B. Surface Functionalization and Modification

-

Rationale: The high reactivity of the acyl chloride allows it to readily form covalent bonds with surfaces rich in hydroxyl (-OH) or amine (-NH₂) groups, such as silica, cellulose, or amine-terminated self-assembled monolayers.

-

Application: This can be used to precisely control the surface energy and wettability of a material. Attaching the 4-ethoxy-3-methylbenzoyl moiety would render a hydrophilic surface more hydrophobic. This has applications in creating self-cleaning surfaces, specialized chromatography phases, or biocompatible coatings.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a solid foundation for the research areas described above.

Protocol 1: Synthesis of 4-Ethoxy-3-methylbenzoyl chloride

-

Causality: This protocol uses thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride is a highly effective chlorinating agent.[9][10] The reaction with DMF forms the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion of the carboxylic acid to the highly reactive acyl chloride. The byproducts, SO₂ and HCl, are gases, which simplifies workup.[9]

-

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (bubbler or scrubber with NaOH solution), add 4-Ethoxy-3-methylbenzoic acid (10.0 g, 55.5 mmol).

-

Reagent Addition: Add thionyl chloride (12.0 mL, 166.5 mmol, 3.0 eq.) via syringe under a nitrogen atmosphere. Add 2-3 drops of anhydrous DMF.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) using an oil bath. The solid will slowly dissolve, and gas evolution (SO₂, HCl) will be observed.

-

Monitoring: Monitor the reaction by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid. The reaction is typically complete in 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

-

Purification: The crude 4-Ethoxy-3-methylbenzoyl chloride can be purified by fractional vacuum distillation to yield a clear liquid or low-melting solid.

-

-

Safety: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and lachrymatory. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

Protocol 2: General Procedure for Parallel Amide Library Synthesis

-

Causality: This protocol uses a parallel synthesis approach in a 24-well plate format to rapidly generate multiple analogs. A tertiary amine base (e.g., triethylamine or DIPEA) is used to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.

-

Procedure:

-

Amine Plate Preparation: In each well of a 24-well plate, add a solution of a unique primary or secondary amine (0.1 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 1 mL).

-

Base Addition: To each well, add diisopropylethylamine (DIPEA) (21 µL, 0.12 mmol, 1.2 eq.).

-

Acyl Chloride Addition: Prepare a stock solution of 4-Ethoxy-3-methylbenzoyl chloride (0.11 mmol, 1.1 eq.) in anhydrous DCM (1 mL). Add 1 mL of this stock solution to each well of the amine plate.

-

Reaction: Seal the plate and shake at room temperature for 12-16 hours.

-

Workup: Quench the reaction by adding 0.5 mL of water to each well. For purification, the contents of each well can be passed through a silica gel SPE (Solid Phase Extraction) cartridge, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired amide product.

-

Analysis: Analyze each product by LC-MS to confirm identity and purity.

-

Conclusion and Future Outlook

4-Ethoxy-3-methylbenzoyl chloride is more than a simple chemical intermediate; it is a gateway to vast and underexplored areas of chemical research. Its unique substitution pattern provides a sophisticated tool for fine-tuning molecular properties, making it an ideal candidate for projects in both drug discovery and materials science. The synthetic accessibility and high reactivity of the acyl chloride function ensure its utility as a versatile building block. By leveraging the foundational protocols and strategic research directions outlined in this guide, scientists can efficiently unlock the potential of this compound to develop novel therapeutics and advanced materials.

References

- Vertex AI Search. (2025). What is Benzoyl Chloride Used For?

- National Oceanic and Atmospheric Administration. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.

- ChemicalBook. (2023).

- Vynova.

- PrepChem.com. Synthesis of 4-ethoxybenzyl chloride.

- Taylor & Francis. Benzoyl chloride – Knowledge and References.

- Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.

- The Royal Society of Chemistry.

- ChemicalBook. 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis.

- National Center for Biotechnology Information. 4-Ethoxybenzoyl Chloride (PubChem CID 140059).

- Sigma-Aldrich. 4-Ethoxybenzoyl chloride 98% (CAS 16331-46-7).

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

- Organic Syntheses. Benzoyl chloride, 4-pentyl-.

- PubChemLite. 4-ethoxy-3-methylbenzenesulfonyl chloride (C9H11ClO3S).

- ChemicalBook. 3-Methoxy-4-methylbenzoic acid synthesis.

- ResearchGate. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.

- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.

- ChemicalBook. (2026). 4-Ethoxybenzoyl chloride | 16331-46-7.

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- National Center for Biotechnology Information.

- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- LookChem. 4-Methylbenzoyl chloride.

- BLD Pharm. 4-Methoxy-3-methylbenzoyl chloride (CAS 59931-48-5).

- Biosciences Biotechnology Research Asia. (2022).

Sources

- 1. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 2. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. vynova-group.com [vynova-group.com]

- 4. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 5. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 对乙氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]

- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. benchchem.com [benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Strategic Sourcing & Synthesis: 4-Ethoxy-3-methylbenzoyl Chloride

CAS 91900-26-4 | Technical Monograph & Availability Guide

Executive Summary

4-Ethoxy-3-methylbenzoyl chloride (CAS 91900-26-4) is a specialized acyl chloride intermediate used primarily in the synthesis of GPCR ligands, kinase inhibitors, and advanced agrochemicals.[1][2][3] Its structural motif—combining a para-ethoxy electron-donating group with a meta-methyl steric handle—makes it a critical tool for Structure-Activity Relationship (SAR) studies, particularly for tuning lipophilicity and metabolic stability in drug candidates.

Due to the inherent hydrolytic instability of acyl chlorides, researchers face a critical "Make vs. Buy" decision. While commercial stock exists, purity degradation during storage and transport is a significant risk. This guide provides a dual-path strategy: direct procurement protocols for rapid screening and a validated synthesis workflow for gram-to-kilo scale-up, ensuring high-fidelity starting materials for downstream coupling.

Chemical Profile & Identity

Accurate identification is paramount, as positional isomers (e.g., 3-ethoxy-4-methyl) are common impurities or mislabeled products in the marketplace.

| Property | Specification |

| Chemical Name | 4-Ethoxy-3-methylbenzoyl chloride |

| Synonyms | 4-Ethoxy-m-toluoyl chloride; 3-Methyl-4-ethoxybenzoyl chloride |

| CAS Number | 91900-26-4 |

| Precursor CAS | 92315-60-1 (4-Ethoxy-3-methylbenzoic acid) |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Low-melting solid or semi-solid (dependent on purity) |

| Reactivity | Highly moisture-sensitive; hydrolyzes to parent acid and HCl |

| Storage | < -20°C, under Argon/Nitrogen, desiccated |

Supply Chain Landscape

The availability of 4-Ethoxy-3-methylbenzoyl chloride is tiered. High-throughput screening (HTS) campaigns may rely on catalog suppliers, while process chemistry groups typically source the stable acid precursor.

Commercial Availability (Tiered)

-

Tier 1 (Global Catalog): Major distributors like Sigma-Aldrich and BLD Pharm list the chloride (CAS 91900-26-4). However, "In-Stock" status often triggers a re-synthesis or backorder due to shelf-life constraints.

-

Tier 2 (Specialist Synthesis): Suppliers like Enamine and Fluorochem often hold the acid precursor (CAS 92315-60-1) in stock and perform the chlorination upon request.

-

Tier 3 (Bulk Precursor): For >100g needs, sourcing the acid from Amadis Chemical or CymitQuimica and performing in-house chlorination is the most cost-effective and quality-assured route.

Sourcing Decision Matrix

The following logic flow helps determine the optimal sourcing strategy based on project phase and stability requirements.

Figure 1: Decision matrix for sourcing vs. synthesizing based on scale and stability risks.

Technical Workflow: In-House Synthesis

For applications requiring >98% purity or scale >10g, in-house conversion from 4-Ethoxy-3-methylbenzoic acid is recommended. This protocol avoids the accumulation of hydrolytic impurities common in commercial samples.

Reaction Mechanism

The reaction utilizes Thionyl Chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF) . The DMF forms a reactive Vilsmeier-Haack-type intermediate (chloroiminium species), which activates the carboxylic acid, facilitating rapid conversion to the acid chloride under milder reflux conditions.

Protocol (Self-Validating System)

Reagents:

-

4-Ethoxy-3-methylbenzoic acid (1.0 eq)

-

Thionyl Chloride (3.0 - 5.0 eq)

-

DMF (Catalytic, 2-3 drops per 10g substrate)

-

Solvent: Anhydrous Toluene (Optional, can run neat)

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize SO₂ and HCl off-gassing.

-

Addition: Charge the flask with the acid precursor. If using toluene, add it now. Add SOCl₂ slowly at room temperature. Add catalytic DMF.

-

Reaction: Heat the mixture to reflux (approx. 75-80°C).

-

Visual Indicator: The suspension will clarify into a homogeneous solution as the acid is consumed.

-

Duration: Typically 2–4 hours.

-

-

Monitoring (Critical): Do NOT inject directly into LCMS.

-

QC Method: Take a 10 µL aliquot, quench into 500 µL anhydrous Methanol. Analyze the resulting Methyl Ester via HPLC/UPLC. Disappearance of the Acid peak indicates completion.

-

-

Workup:

-

Remove excess SOCl₂ via rotary evaporation (use a solvent trap).

-

Azeotrope with anhydrous toluene (2x) to remove trace HCl/SOCl₂.

-

-

Isolation: The resulting oil/solid is usually pure enough for the next step. If storage is needed, distill under high vacuum (kugelrohr) or store as a solution in dry DCM/THF at -20°C.

Figure 2: Synthesis and QC workflow for generating high-purity acid chloride.

Quality Control & Analytics

When receiving a commercial batch or validating synthesis, standard QC methods must be adapted for moisture-sensitive compounds.

Analytical Challenges

Direct analysis of acid chlorides on reverse-phase HPLC leads to on-column hydrolysis, resulting in broad peaks or false identification of the parent acid.

Recommended QC Protocol

-

Method: Derivatization with Methanol or Diethylamine.

-

Procedure: Dissolve 5 mg sample in 1 mL dry MeOH. Shake for 1 min.

-

Target: Analyze for Methyl 4-ethoxy-3-methylbenzoate .

-

Acceptance Criteria:

-

Methyl Ester > 95% (Area %).[4]

-

Parent Acid < 2% (Indicates prior hydrolysis).

-

Dimer/Anhydride < 1%.

-

Handling & Safety Profile

-

Hazards: Corrosive (Causes severe skin burns and eye damage), Lachrymator. Reacts violently with water.

-

PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, face shield, and lab coat. Always handle in a fume hood.[5]

-

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand or vermiculite.

References

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

National Institutes of Health (PubChem). Compound Summary: 4-Ethoxy-3-methylbenzoic acid.[6] Available at: [Link]

-

Organic Syntheses. General Procedures for Acid Chloride Formation. Available at: [Link]

Sources

- 1. 123266-63-7|2,3-Dihydro-1-benzofuran-7-carbonylchloride|BLD Pharm [bldpharm.com]

- 2. 55745-71-6|2,3-Dihydrobenzofuran-5-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. 167678-46-8|3-(Chlorocarbonyl)-2-methylphenyl acetate|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. log10ws:; - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Note: Protocol for Amide Synthesis using 4-Ethoxy-3-methylbenzoyl Chloride

[1]

Executive Summary

This guide details the optimized protocols for utilizing 4-Ethoxy-3-methylbenzoyl chloride (CAS 16331-46-7) in amide bond formation.[1] This reagent serves as a critical "privileged scaffold" building block in medicinal chemistry, particularly for modulating lipophilicity and steric conformation in kinase inhibitors and GPCR ligands. The 3-methyl group provides a steric handle that can lock bioactive conformations, while the 4-ethoxy group offers a tunable lipophilic interaction point.[1]

This document presents two distinct methodologies:

-

Method A (Anhydrous): The gold standard for high-value, complex amine coupling in drug discovery.

-

Method B (Schotten-Baumann): A robust, biphasic protocol suitable for scale-up and robust amines.[1]

Chemical Profile & Strategic Analysis

Reagent Properties

| Property | Specification |

| Chemical Name | 4-Ethoxy-3-methylbenzoyl chloride |

| CAS Number | 16331-46-7 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Low-melting solid or viscous liquid (Lot dependent) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Decomposes in Water/Alcohols |

| Stability | Moisture sensitive; Hydrolyzes to 4-ethoxy-3-methylbenzoic acid |

Reactivity & Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution .[2] The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom. However, the 3-methyl substituent introduces mild steric hindrance, which suppresses side reactions (like dimerization) but may slightly retard the rate of attack by bulky amines compared to unsubstituted benzoyl chlorides.

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[2]

-

Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

-